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molecular formula C5H7F2N3 B8811072 5-Fluoro-2-hydrazinylpyridine hydrofluoride CAS No. 1265323-98-5

5-Fluoro-2-hydrazinylpyridine hydrofluoride

Cat. No. B8811072
M. Wt: 147.13 g/mol
InChI Key: DBDYPTUEVPYHDW-UHFFFAOYSA-N
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Patent
US08399451B2

Procedure details

To 2,5-difluoropyridine (3 g, 26.1 mmol) was added hydrazine (1.636 ml, 52.1 mmol) and the contents were heated in a microwave at 120° C. for 1 h. Upon cooling, a white solid formed. The solid was collected by filtration, washed with ether and dried in vacuo to give 1.74 g of 5-fluoro-2-hydrazinylpyridine, hydrofluoride that was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.96 (1H, d, J=2.86 Hz), 7.42 (1H, td, J=8.80, 2.86 Hz), 7.35 (1H, br. s.), 6.73 (1H, dd, J=9.02, 3.74 Hz), 4.12 (2H, br. s.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.636 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[NH2:9][NH2:10]>>[FH:1].[F:8][C:5]1[CH:6]=[CH:7][C:2]([NH:9][NH2:10])=[N:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=NC=C(C=C1)F
Name
Quantity
1.636 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a white solid formed
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
F.FC=1C=CC(=NC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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